(1-phenyl-1H-pyrazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVPUUKTDJSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585447 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-77-6 | |
| Record name | (1-Phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of the Pyrazole Core in Medicinal Chemistry and Drug Discovery
The pyrazole (B372694) nucleus is a privileged scaffold in drug design, valued for its unique structural and physicochemical properties. nih.gov It is an aromatic heterocycle whose five-membered ring contains two adjacent nitrogen atoms. wikipedia.org This structure is chemically stable and allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific biological targets. researchgate.net The pyrazole ring can act as a bioisostere for other aromatic rings, like a phenyl group, which can lead to improved potency, better solubility, and enhanced pharmacokinetic profiles. nih.gov
The versatility of the pyrazole core is demonstrated by its presence in a wide array of FDA-approved drugs targeting numerous diseases. nih.gov Over 50 synthetic medicines on the global market contain a pyrazole moiety. nih.gov The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding, make it an effective component for interacting with biological receptors. nih.gov This has led to the development of pyrazole-containing drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antipsychotic effects. nih.govglobalresearchonline.net
Table 1: Examples of Marketed Drugs Containing a Pyrazole Core
| Drug Name | Therapeutic Use |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.gov |
| Sildenafil | Erectile dysfunction (PDE5 inhibitor) nih.gov |
| Rimonabant | Anti-obesity (withdrawn) researchgate.net |
| Stanozolol | Anabolic steroid wikipedia.org |
| Ruxolitinib | Anticancer (Jakafi®) nih.gov |
| Apixaban | Anticoagulant (Eliquis®) nih.gov |
| Crizotinib | Anticancer (Xalkori®) nih.gov |
An Overview of 1 Phenyl 1h Pyrazol 4 Yl Acetic Acid and Its Derivatives As Research Targets
(1-phenyl-1H-pyrazol-4-yl)acetic acid itself, and particularly its derivatives, have become focal points for research aimed at discovering new therapeutic agents. The core structure combines a phenyl group at the 1-position of the pyrazole (B372694) ring with an acetic acid moiety at the 4-position. This arrangement provides a template that researchers can modify to explore a range of biological activities.
Academic studies have focused on synthesizing novel derivatives and evaluating their potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net For example, research has been conducted on the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to the acetic acid parent compound. These derivatives have been screened for antioxidant and anti-inflammatory properties, with some molecules showing significant activity when compared to the standard drug diclofenac (B195802) sodium. semanticscholar.org
Another area of investigation involves creating Schiff base derivatives. In one study, novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines were synthesized. researchgate.net These compounds were evaluated for their antimicrobial potential against several bacterial strains and one fungal strain, with some derivatives showing potent activity. researchgate.net The same study also assessed their anti-inflammatory and antioxidant capabilities, identifying a derivative with a strong profile in both areas. researchgate.net
The research highlights the modularity of the this compound scaffold. By altering the substituents on the phenyl ring or modifying the acetic acid side chain, scientists can generate a library of compounds for biological screening.
Table 2: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Investigated Activity | Key Findings |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Antioxidant, Anti-inflammatory | Certain derivatives showed potent antioxidant and significant anti-inflammatory activity compared to standard drugs. semanticscholar.org |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines | Antimicrobial, Anti-inflammatory, Antioxidant | Some compounds displayed high antibacterial and antifungal activity. One derivative showed a powerful anti-inflammatory and antioxidant profile. researchgate.net |
| 1-Phenyl, 5-pyrrol-pyrazole derivatives | Analgesic, Anti-inflammatory | Several derivatives exhibited analgesic and anti-inflammatory effects in in-vivo tests. eijppr.com |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Antioxidant, 15-Lipoxygenase inhibition | Chalcone (B49325) derivatives of this class were synthesized and evaluated, showing potential as antioxidants and enzyme inhibitors. nih.gov |
Historical Context of Pyrazole Research in Pharmaceutical Sciences
Synthetic Routes to the 1-Phenyl-1H-Pyrazole-4-yl Scaffold
The construction of the 1-phenyl-1H-pyrazole ring system is the foundational step in the synthesis of the target compound and its analogues. The primary methods involve the cyclocondensation of a bidentate nucleophile, such as phenylhydrazine (B124118), with a suitable 1,3-dielectrophilic carbon unit. nih.gov
The Knorr pyrazole synthesis is a classic and widely used method for preparing pyrazole derivatives. slideshare.netslideshare.net The reaction involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative, typically under acidic or thermal conditions. slideshare.netjk-sci.com For the synthesis of the 1-phenyl-1H-pyrazole scaffold, phenylhydrazine is reacted with a 1,3-dicarbonyl compound. nih.gov
The mechanism begins with the formation of a hydrazone intermediate through the reaction of the more reactive carbonyl group of the dicarbonyl compound with the hydrazine. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. slideshare.netyoutube.com A variation of this method uses β-ketoesters, which react with hydrazines to form pyrazolone (B3327878) intermediates, which can exist in equilibrium with their more stable pyrazole tautomer. youtube.com The choice of reactants and conditions can influence the regioselectivity of the final product, which is a key consideration in the synthesis of asymmetrically substituted pyrazoles. nih.gov
A general representation of the Knorr synthesis for a 1,5-disubstituted pyrazole is shown below:
Reaction of a 1,3-diketone with phenylhydrazine to yield a 1-phenyl-pyrazole derivative.
While the Knorr synthesis is a cornerstone, other cyclization methods include the reaction of α,β-unsaturated ketones (chalcones) with phenylhydrazine in the presence of an acid catalyst like acetic acid, which also proceeds through a cyclocondensation mechanism to afford pyrazolines that can be oxidized to pyrazoles. nih.gov
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com It is particularly crucial for synthesizing 1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate for introducing the acetic acid moiety. bohrium.commdpi.com This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃). mdpi.comdegres.eu
The synthesis often starts with the condensation of a substituted acetophenone (B1666503) with phenylhydrazine to form a hydrazone. mdpi.comdegres.eu This hydrazone is then treated with the Vilsmeier reagent (e.g., POCl₃/DMF), which facilitates a cyclization and formylation in one pot to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde. mdpi.comdegres.eu This method is efficient and allows for the synthesis of a variety of substituted pyrazole-4-carbaldehydes by simply changing the starting acetophenone. mdpi.com Microwave-assisted Vilsmeier-Haack reactions have also been developed to improve yields and reduce reaction times. bohrium.comresearchgate.net
The reaction can also be performed on a pre-formed 1,3-disubstituted pyrazole, though the direct cyclization-formylation of hydrazones is a more common route. arkat-usa.org
Table 1: Examples of 1-Phenyl-1H-pyrazole-4-carbaldehyde Synthesis via Vilsmeier-Haack Reaction
| Starting Hydrazone Precursor (from Acetophenone) | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetophenone phenylhydrazone | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | POCl₃/DMF, 60-70°C, 4h | Good | researchgate.net |
| 4-Benzyloxyacetophenone phenylhydrazone | 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | POCl₃/DMF | Not specified | mdpi.com |
| Various substituted acetophenone phenylhydrazones | Various 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes | POCl₃/DMF, Microwave irradiation, 5-15 min | High | degres.eu |
| Thiophene-derived hydrazone | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | POCl₃/DMF | Not specified | rsc.org |
With the 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold in hand, the next critical step is the introduction of the acetic acid group at the 4-position. A common and effective strategy involves a multi-step sequence starting from the aldehyde. bookpi.org
A reported pathway includes the following transformations: bookpi.org
Reduction to Alcohol : The 4-formyl group is first reduced to a hydroxymethyl group using a suitable reducing agent like sodium borohydride. This yields (1-phenyl-1H-pyrazol-4-yl)methanol.
Conversion to Halide : The resulting alcohol is then converted into a more reactive intermediate, such as 4-(chloromethyl)-1-phenyl-1H-pyrazole, using a halogenating agent like thionyl chloride.
Cyanation : The chloromethyl derivative undergoes nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to form the corresponding acetonitrile, 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile.
Hydrolysis : The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions, yielding the target molecule, (1-phenyl-1H-pyrazol-4-yl)acetic acid.
An alternative approach involves the Knoevenagel condensation of the pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, followed by further chemical modifications to achieve the final acetic acid derivative. bookpi.org
Derivatization Strategies for Enhancing Biological Potential
To explore and optimize the pharmacological profile of the lead compound, various derivatization strategies are employed. These modifications focus on substituting different positions on the heterocyclic scaffold and forming hybrid molecules.
The biological activity of pyrazole derivatives can be significantly modulated by introducing various substituents on both the phenyl and pyrazole rings. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the nature and position of these substituents can influence potency and selectivity against biological targets. nih.gov
Phenyl Ring Substitution : Introducing electron-donating or electron-withdrawing groups onto the 1-phenyl ring can alter the electronic properties and lipophilicity of the entire molecule. For instance, the synthesis of pyrazole-4-carboxylic acids with different substituents on the 1-phenyl ring (e.g., 4-fluoro, 4-chloro) has been reported to modulate insecticidal activity. rsc.org Free-radical phenylation studies have shown that substitution can occur at all positions of the phenyl ring, with a preference for the ortho positions. cdnsciencepub.com
Pyrazole Ring Substitution : The C3 and C5 positions of the pyrazole ring are common sites for modification. Attaching different aryl or alkyl groups at the C3 position is readily achieved by starting the Vilsmeier-Haack synthesis with the corresponding substituted acetophenone. mdpi.com Halogenation of the pyrazole ring, for example at the C5 position, provides a handle for further cross-coupling reactions (e.g., Suzuki, Heck), opening pathways to a vast array of complex derivatives. arkat-usa.org
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with improved affinity, better efficacy, or a dual mode of action.
Pyrazole-Chalcone Conjugates : Chalcones (1,3-diaryl-2-propen-1-ones) are well-known for their diverse pharmacological activities. orientjchem.org Hybrid compounds linking a pyrazole moiety to a chalcone (B49325) scaffold are synthesized via the Claisen-Schmidt condensation. mdpi.comorientjchem.org This reaction involves the base-catalyzed condensation of a 1-phenyl-1H-pyrazole-4-carbaldehyde with a substituted acetophenone. mdpi.com The resulting pyrazole-chalcone conjugates have been investigated for various biological activities, including anticancer effects. mdpi.com
Pyrazolyl-Thiazole Derivatives : The thiazole (B1198619) ring is another heterocycle of significant medicinal importance, found in numerous approved drugs. nih.gov The fusion of pyrazole and thiazole rings creates hybrid molecules with promising biological profiles, including antimicrobial and anticancer activities. rsc.orgnih.govekb.eg A common synthetic route to pyrazolyl-thiazole derivatives starts with the 1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, which is then cyclized with an α-halo ketone (e.g., phenacyl bromide) or ethyl bromoacetate (B1195939) to construct the thiazole ring. rsc.orgnih.gov
Table 2: Bioactive Hybrid Compounds Derived from Pyrazole Scaffolds
| Hybrid Compound Type | General Synthetic Method | Starting Pyrazole Intermediate | Reported Biological Interest | Reference |
|---|---|---|---|---|
| Pyrazole-Chalcone Conjugates | Claisen-Schmidt Condensation | Pyrazole-4-carbaldehyde | Anticancer, Antikinetoplastid | mdpi.comspringermedizin.de |
| Pyrazolyl-Thiazole Derivatives | Hantzsch Thiazole Synthesis (or similar cyclizations) | Pyrazole-4-carbaldehyde | Antimicrobial, Anticancer | rsc.orgnih.gov |
| Pyrazolyl-Thiazole Derivatives | Cyclization of N-thiocarbamoylpyrazole derivatives | N-thiocarbamoylpyrazoles | Antiviral | nih.gov |
Green Chemistry Approaches in Synthesis
The synthesis of this compound and its analogues has increasingly benefited from the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Modern synthetic strategies are moving away from traditional heating and multi-step procedures towards more efficient and environmentally benign methodologies. These include microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, the use of eco-friendly catalysts and solvents, and the development of one-pot multicomponent reactions. Such approaches not only offer ecological advantages but also frequently result in shorter reaction times, higher yields, and simpler purification processes.
A significant focus in the green synthesis of pyrazole derivatives, including precursors to this compound, is the use of energy-efficient techniques like microwave and ultrasound irradiation. Microwave heating, for instance, can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating. rasayanjournal.co.inmdpi.comijprt.org Similarly, ultrasound irradiation provides mechanical and thermal energy to the reaction mixture, promoting faster and more efficient synthesis under milder conditions. nih.govnih.govijsrch.com
Solvent-free, or neat, reaction conditions represent another cornerstone of green synthetic approaches for pyrazole derivatives. researchgate.net By eliminating the solvent, these methods reduce chemical waste and simplify product work-up. When solvents are necessary, the focus shifts to environmentally friendly options like water or ethanol (B145695). ijsrch.comthieme-connect.com The use of reusable, non-toxic catalysts, such as natural catalysts or recyclable solid-supported reagents, further enhances the green credentials of these synthetic routes. ijsrch.comijpsr.com
Microwave-Assisted Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of pyrazole compounds, including N-phenyl pyrazoles and their derivatives which are precursors to the target acid. This technique often leads to significantly higher yields in a fraction of the time required by conventional heating methods. mdpi.com
For example, the synthesis of 1,3,5-substituted pyrazoles has been achieved with excellent yields under microwave irradiation without the need for a catalyst, highlighting the efficiency and cleaner reaction profiles of this method. rasayanjournal.co.in In a comparative study, the synthesis of phenyl-1H-pyrazoles using MAOS resulted in yields of 91-98% in just 5 minutes, whereas conventional heating required 2 hours to achieve lower yields of 72-90%. mdpi.com The oxidation of the corresponding pyrazole-4-carbaldehyde to pyrazole-4-carboxylic acid, a key step towards the target molecule, also showed improved yields under microwave irradiation. mdpi.com
Solvent-free microwave-assisted synthesis further enhances the green credentials of this methodology. The reaction of various hydrazines with β-ketoesters to form pyrazolone derivatives has been successfully carried out under solvent-free microwave conditions, affording the products in good to excellent yields. researchgate.netmdpi.com This approach avoids the use of volatile and often hazardous organic solvents, simplifying the work-up procedure and minimizing environmental impact. nih.gov
| Method | Temperature (°C) | Time | Power (W) | Yield (%) |
|---|---|---|---|---|
| Microwave-Assisted | 60 | 5 min | 50 | 91 - 98 |
| Conventional Heating | 75 | 2 hours | N/A | 72 - 90 |
Ultrasound-Assisted Synthesis
Ultrasound irradiation offers another energy-efficient and environmentally friendly alternative for the synthesis of pyrazole derivatives. This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates.
The synthesis of substituted N-phenyl pyrazoles has been effectively achieved through a one-pot, two-component reaction under ultrasonication using a natural and biodegradable catalyst like lemon peel powder in an aqueous medium. ijsrch.comtsijournals.com This method combines the benefits of a green catalyst and solvent with the efficiency of ultrasound, leading to good product yields with a simple experimental work-up. ijsrch.com
In other research, ultrasound has been employed to promote the one-pot synthesis of bis-acetylated pyrazole derivatives, again showcasing the utility of this method for constructing complex pyrazole frameworks efficiently. nih.gov The use of ethanol as a solvent in the ultrasound-promoted synthesis of pyrazolyl-thiazoles further underscores the green nature of this approach. nih.gov These methods demonstrate that ultrasound is a valuable tool for achieving rapid and clean chemical transformations in pyrazole synthesis. nih.govresearchgate.net
| Starting Materials | Catalyst | Solvent | Conditions | Time | Key Advantages |
|---|---|---|---|---|---|
| 1,3-Dicarbonyls and Phenylhydrazine | Lemon Peel Powder | Water | Ultrasonication (25 kHz) | 15 min | Green catalyst, aqueous medium, simple work-up |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms. For this compound derivatives, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are used to assemble a complete structural picture. nepjol.info
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of a typical this compound derivative, distinct signals corresponding to the protons of the phenyl ring, the pyrazole ring, and the acetic acid methylene group are observed.
Phenyl Protons: The protons on the N-phenyl substituent typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.8 ppm. rsc.org The exact chemical shifts and splitting patterns depend on the substitution pattern on the phenyl ring.
Pyrazole Protons: The pyrazole ring contains two protons, H-3 and H-5. These protons appear as distinct singlets in the aromatic region of the spectrum. In related pyrazole structures, these signals have been observed at various positions, for instance, around δ 8.38 for an NH pyrazole proton and δ 5.89 for a CH pyrazole proton in a DMSO-d6 solvent. connectjournals.com For N-phenyl substituted pyrazoles, these protons are also expected in the downfield region. nepjol.info
Methylene Protons: The two protons of the methylene group (-CH₂-) in the acetic acid side chain typically appear as a singlet. Their chemical shift is influenced by the adjacent pyrazole ring and the carboxylic acid group, generally appearing in the range of δ 3.6 to 3.8 ppm. rsc.org
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is often broad and can appear over a wide range of chemical shifts, sometimes as high as δ 10-13 ppm, and may undergo exchange with solvent protons, occasionally leading to its disappearance from the spectrum. rsc.org
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.2 - 7.8 | Multiplet (m) |
| Pyrazole-H (C3-H, C5-H) | 7.5 - 8.5 | Singlet (s) |
| Methylene-H (-CH₂-) | 3.6 - 3.8 | Singlet (s) |
| Carboxylic Acid-H (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is characteristically deshielded and appears at a low field, typically in the range of δ 170–180 ppm. rsc.org
Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings appear in the δ 110–150 ppm region. The chemical shifts are influenced by the nitrogen atoms in the pyrazole ring and any substituents on the phenyl ring. researchgate.netmdpi.com Studies on 1,3,5-triphenylpyrazole show pyrazole carbon signals at approximately δ 144.9 (C-3), δ 107.1 (C-4), and δ 151.7 (C-5). researchgate.net
Methylene Carbon: The carbon of the methylene group (-CH₂-) is found further upfield, typically in the range of δ 30–45 ppm. rsc.org
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Carbon Group | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | 170 - 180 |
| Phenyl & Pyrazole Ring Carbons | 110 - 150 |
| Methylene (-C H₂-) | 30 - 45 |
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It is used to confirm the connectivity of protons within the phenyl ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the signals of the protonated carbons in the phenyl and pyrazole rings, as well as the methylene group. youtube.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for establishing connectivity between different parts of the molecule. For instance, HMBC can show correlations from the methylene protons to the pyrazole ring carbons (C-4, C-3, C-5) and to the carbonyl carbon, confirming the attachment of the acetic acid side chain to the pyrazole ring. youtube.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nepjol.infoconnectjournals.comsemanticscholar.org The IR spectrum of this compound shows several characteristic absorption bands.
O-H Stretch: A very broad and strong absorption band is typically observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. vscht.cznist.gov
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is found in the region of 1700–1725 cm⁻¹. vscht.cz
C=C and C=N Stretches: Medium to weak absorptions in the 1450–1600 cm⁻¹ region are attributed to the C=C stretching vibrations of the phenyl ring and the C=C and C=N stretching vibrations of the pyrazole ring. connectjournals.commdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic/Heteroaromatic | C=C & C=N Stretch | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. nepjol.infoconnectjournals.comsemanticscholar.org For this compound (C₁₁H₁₀N₂O₂), the monoisotopic mass is approximately 202.07 Da. uni.lu
In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of approximately 203.08 or a deprotonated molecule [M-H]⁻ with an m/z of 201.07. mdpi.comuni.lunih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. nih.gov The fragmentation pattern can also be diagnostic; common fragmentation pathways for pyrazoles have been studied and can help confirm the core structure. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula (C₁₁H₁₀N₂O₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.govnih.gov For many newly synthesized pyrazole derivatives, elemental analysis is a standard method of characterization reported in the literature. nih.gov
Calculated Elemental Composition for C₁₁H₁₀N₂O₂:
Carbon (C): 65.34%
Hydrogen (H): 4.98%
Nitrogen (N): 13.85%
Oxygen (O): 15.82%
Biological Activities and Pharmacological Potential of 1 Phenyl 1h Pyrazol 4 Yl Acetic Acid Derivatives
Antimicrobial Activity
Addressing Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports anticancer drugs out of the cell. mdpi.comnih.gov Certain pyrazole (B372694) derivatives have shown potential in circumventing this resistance. For instance, synthesized dimethyl curcumin (B1669340) pyrazole derivatives with N-p-phenylcarboxyamide substitution have demonstrated a higher binding affinity for P-gp compared to curcumin. nih.gov This enhanced binding allows them to effectively reverse MDR in chronic myeloid leukaemia, highlighting the potential of pyrazole-based compounds as P-gp inhibitors to restore the efficacy of conventional chemotherapeutic agents like doxorubicin. nih.gov The strategy of modifying natural products to create pyrazole derivatives enhances the inhibition of P-gp and is a promising direction for developing new agents to combat multidrug resistance in cancer. nih.gov
Anticancer and Cytotoxic Effects
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. srrjournals.com Derivatives of (1-phenyl-1H-pyrazol-4-yl)acetic acid have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating a broad spectrum of activity.
In vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., MCF-7, SiHa, PC-3, K-562, SR, UO-31, HOP-92, HepG2, MDA-MB-231)
Research has demonstrated that pyrazole derivatives exhibit significant cytotoxic activity against numerous cancer cell lines.
Breast Cancer (MCF-7, MDA-MB-231): Pyrazolyl-s-triazine derivatives have shown cytotoxicity against MCF-7 and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Specifically, compounds featuring a piperidine (B6355638) or morpholine (B109124) moiety were particularly effective. nih.gov Other studies on pyrazole-chalcones and pyrazoline derivatives also reported cytotoxic effects against these breast cancer cell lines. srrjournals.com
Cervical Cancer (HeLa, SiHa): A series of new pyrazole, thiazole (B1198619), and thiazolinone derivatives incorporated into a benzofuran (B130515) structure were evaluated for their cytotoxicity against HeLa cells, a human cervix carcinoma cell line. researchgate.net Several of these compounds showed better activity at low concentrations compared to standard treatments. researchgate.netajol.info While specific data for SiHa cells is limited, the activity against HeLa cells suggests potential for this cancer type. For example, a synthetic dibenzylideneacetone (B150790) derivative, A3K2A3, showed dose-dependent cytotoxic activity in both HeLa and SiHa cervical cancer cell lines. mdpi.com
Prostate Cancer (PC-3): The anticancer effects of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been analyzed against androgen-insensitive (AR-) PC-3 prostate cancer cells. nih.govresearchgate.net While some pyrazole derivatives were found to be non-cytotoxic to PC-3 cells, others, particularly a new class of pyrazolylmethylene-2-thioxoimidazolidin-4-ones, were specifically designed and tested for their potential against prostate cancer cell lines, including PC-3. nih.govresearchgate.netresearchgate.net Oxidovanadium(IV) salts with N-heterocyclic ligands also showed greater antitumor activity against PC3 cells compared to MCF-7 cells. mdpi.com
Leukemia (K-562): Pyrazole derivatives have been shown to induce cell death in the K-562 chronic myelogenous leukemia cell line. researchgate.net Certain pyrazole-based chalcones demonstrated inhibitory activities against K562 cells, with some compounds blocking proliferation and inducing cell death. researchgate.net
Hepatocellular Carcinoma (HepG2): Novel sugar-based pyrazole derivatives have displayed good inhibitory activity against HepG2 cells. srrjournals.com Additionally, a number of synthesized benzofuranoyl-pyrazole derivatives were screened for their cytotoxicity against the HepG2 liver carcinoma cell line, with several compounds showing high activity. researchgate.netresearchgate.net
The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Cell Line | Cancer Type | Derivative Type | Observed Effect | Citation |
| MCF-7 | Breast | Pyrazolyl-s-triazine | Cytotoxic | nih.gov |
| MDA-MB-231 | Breast (Triple-Negative) | Pyrazolyl-s-triazine | Cytotoxic | nih.gov |
| HeLa | Cervical | Benzofuranoyl-pyrazole | Cytotoxic | researchgate.netajol.info |
| SiHa | Cervical | Dibenzylideneacetone | Dose-dependent cytotoxicity | mdpi.com |
| PC-3 | Prostate | Pyrazolylmethylene-2-thioxoimidazolidin-4-one | Anticancer effects | nih.govresearchgate.net |
| K-562 | Leukemia (Chronic Myelogenous) | Pyrazole-based chalcones | Induces cell death | researchgate.net |
| HepG2 | Liver (Hepatocellular Carcinoma) | Sugar-based pyrazole | Inhibitory activity | srrjournals.comresearchgate.net |
Specific Targets in Cancer Pathways (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition)
The anticancer activity of pyrazole derivatives is often attributed to their interaction with specific molecular targets within cancer cells, leading to the disruption of critical cellular processes.
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for mitosis, making them a key target for anticancer drugs. researchgate.net A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds can bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe and apoptosis in cancer cells. researchgate.netnih.gov
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrazole ring is a privileged scaffold in the design of protein kinase inhibitors. nih.gov Pyrazolyl-s-triazine hybrids have been shown to exert remarkable inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade, which is critical for tumor cell growth and survival. nih.gov For example, certain derivatives showed potent EGFR inhibitory activity with IC50 values comparable to the standard drug Tamoxifen, and also significantly inhibited PI3K, AKT, and mTOR. nih.gov
Analgesic Activity
Derivatives of this compound have demonstrated significant analgesic properties in various preclinical models of pain, suggesting their potential as novel pain-relieving agents.
In vivo Pain Models (e.g., Acetic Acid-Induced Writhing Test, Formalin Test, Tail Flick Assay)
The analgesic efficacy of these compounds has been validated through several standard in vivo assays.
Acetic Acid-Induced Writhing Test: This model is used to evaluate peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a sign of visceral pain. nih.gov Several this compound derivatives have been shown to significantly inhibit the number of writhes, indicating potent analgesic activity. nih.gov
Formalin Test: The formalin test induces a biphasic pain response and is sensitive to both centrally and peripherally acting analgesics. mdpi.comresearchgate.net The early phase is due to direct nociceptor stimulation, while the late phase involves inflammatory processes. nih.govmdpi.com Novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone, which are structurally related to pyrazoles, have been shown to decrease licking time during the early phase and reduce the late phase response, acting more efficiently than indomethacin. mdpi.com Other studies have also confirmed the analgesic effects of pyrazole-containing derivatives in the formalin model. researchgate.netacademicjournals.org
Tail Flick Assay: This test measures the response to a thermal pain stimulus and is primarily used to assess centrally acting analgesics. researchgate.net Pretreatment with novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone increased the latency time in the tail-flick test, indicating a centrally mediated antinociceptive effect. mdpi.com
The table below presents findings from various in vivo pain models for pyrazole-related derivatives.
| Pain Model | Derivative Type | Animal Model | Key Finding | Citation |
| Acetic Acid-Induced Writhing | 1-phenyl-1H-pyrazole-5-acetic acid | Mice | Appreciable analgesic activity | nih.gov |
| Formalin Test (Early Phase) | 1,3,4-Oxadiazole derivative of pyrrolo[3,4-d]pyridazinone | Rodents | Dose-dependent decrease in nociceptive response | mdpi.com |
| Formalin Test (Late Phase) | 1,3,4-Oxadiazole derivative of pyrrolo[3,4-d]pyridazinone | Rodents | Reduction in nociceptive response at medium and high doses | mdpi.com |
| Tail Flick Test | 1,3,4-Oxadiazole derivative of pyrrolo[3,4-d]pyridazinone | Rodents | Increased latency time, indicating central analgesic action | mdpi.com |
Neuropharmacological Activities
Beyond analgesia, derivatives based on the (1-phenyl-1H-pyrazol-4-yl) scaffold have exhibited a range of neuropharmacological activities, pointing to their potential in treating various central nervous system (CNS) disorders.
Studies have focused on piperazine (B1678402) derivatives of this compound. For example, the compound 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) has demonstrated anxiolytic-like activity in animal models such as the elevated plus-maze and light-dark box tests. nih.gov This effect appears to be mediated through the serotonergic system, as it was antagonized by a 5-HT(1A) antagonist. nih.gov
Another derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), also showed anxiolytic-like effects. nih.gov Interestingly, its mechanism of action involves both the benzodiazepine (B76468) and nicotinic pathways, without altering mnemonic activity. nih.gov Furthermore, some derivatives have been reported to induce convulsions at high doses, indicating a complex interaction with the CNS. nih.gov The diverse neuropharmacological profile of these compounds, including anticonvulsant and anxiolytic properties, makes them interesting candidates for further investigation in the field of CNS drug discovery. researchgate.net
Neuroprotective Effects
Derivatives of the pyrazole class have been investigated for their potential to protect neurons from damage and degeneration, a key factor in the pathology of various neurodegenerative diseases. Studies have focused on mitigating the effects of oxidative stress, which is a primary contributor to neuronal cell death.
In one study, phenylacetamide derivatives featuring a pyrazole ring were assessed for their neuroprotective capabilities. mdpi.comrsc.org Among the compounds tested, two in particular, referred to as Compound 3 and Compound 4, demonstrated a notable ability to restore the viability of SH-SY5Y neuroblastoma cells after neurotoxicity was induced by 6-hydroxydopamine (6-OHDA), a neurotoxin known to cause oxidative stress. mdpi.comrsc.org These compounds showed the most significant neuroprotective effects at lower concentrations. mdpi.com
Further research into 2-pyrazoline (B94618) derivatives, which are structurally related, explored their effects in an in vitro model of Parkinson's disease that also uses 6-OHDA-induced neurotoxicity. nih.gov A series of 1-(phenyl/4-substituted phenyl)-3-(2-furanyl/thienyl)-5-aryl-2-pyrazolines were synthesized and evaluated. nih.gov The most promising results were observed with compounds 3h (a 4-methylsulfonylphenyl substituted pyrazoline) and 4h , which significantly improved cell viability in the rat pheochromocytoma (PC-12) cell line after exposure to the neurotoxin. nih.gov These findings highlight the potential of the pyrazole scaffold as a basis for developing therapeutic agents against neurodegeneration. nih.gov
Anxiolytic Activity (e.g., Elevated Plus Maze, Light & Dark Exploration Test)
Several piperazine derivatives containing the (1-phenyl-1H-pyrazol-4-yl)methyl group have been synthesized and evaluated for their potential as anxiolytic agents. These studies commonly employ behavioral tests in mice, such as the elevated plus maze (EPM) and the light-dark box (LDB) test, to screen for anxiety-reducing effects.
A notable derivative, LQFM032 (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol), demonstrated significant anxiolytic-like activity in both the EPM and LDB tests. In the EPM, LQFM032 increased the number of entries and the time spent in the open arms of the maze. medchemexpress.comed.ac.uk Similarly, in the LDB test, it increased the number of transitions and the time spent in the light compartment. medchemexpress.comed.ac.uk The anxiolytic effects of LQFM032 were blocked by flumazenil, a benzodiazepine receptor antagonist, and by mecamylamine, a nicotinic receptor antagonist, suggesting that its mechanism of action involves both the benzodiazepine and nicotinic pathways. medchemexpress.com
Another derivative, LQFM008 (4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester), also exhibited anxiolytic-like activity in the EPM and LDB tests. ed.ac.ukmdpi.com Its effects, however, were antagonized by a 5-HT(1A) receptor antagonist (NAN-190) but not by flumazenil, indicating that its anxiolytic action may be mediated by the serotonergic system. ed.ac.ukmdpi.com
Table 1: Anxiolytic Activity of this compound Derivatives
| Compound | Test Model | Observed Effect | Putative Mechanism |
| LQFM032 | Elevated Plus Maze (EPM) | Increased entries and time in open arms. medchemexpress.comed.ac.uk | Mediated by benzodiazepine and nicotinic pathways. medchemexpress.com |
| Light-Dark Box (LDB) | Increased transitions and time in light area. medchemexpress.comed.ac.uk | ||
| LQFM008 | Elevated Plus Maze (EPM) | Showed anxiolytic-like activity. ed.ac.ukmdpi.com | Involves the serotonergic pathway (5-HT(1A) receptor). mdpi.com |
| Light-Dark Box (LDB) | Showed anxiolytic-like activity. ed.ac.ukmdpi.com |
Antidepressant Activity
The therapeutic potential of this compound derivatives extends to antidepressant activity. Studies have utilized preclinical models such as the forced swimming test (FST) and tail suspension test (TST) to identify these effects.
The piperazine derivative PPMP (4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester), also known as LQFM008, has demonstrated significant antidepressant-like effects. In both the FST and TST, acute administration of PPMP reduced the immobility time in mice. nih.gov This effect was blocked by pretreatment with agents that interfere with serotonin (B10506) and catecholamine synthesis, suggesting the involvement of both serotonergic and catecholaminergic systems. nih.gov Notably, PPMP did not inhibit the activity of monoamine oxidase (MAO). nih.gov Furthermore, after a 14-day treatment period, PPMP was found to increase the hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule implicated in neurogenesis and antidepressant responses. nih.gov
Another related piperazine derivative, LQFM104 (tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate), has also been reported to have antidepressant-like effects, with a proposed mechanism involving the serotonergic system. nih.gov
Relevance to Neurodegenerative Diseases (e.g., Parkinson's Disease, α-synuclein aggregation)
The neuroprotective properties of pyrazole derivatives make them relevant to the study of neurodegenerative disorders like Parkinson's disease (PD), which is characterized by the loss of dopaminergic neurons and the aggregation of the protein α-synuclein. nih.gov
Research on 2-pyrazoline derivatives has shown their potential in a 6-hydroxydopamine-induced neurotoxicity model, which mimics some aspects of Parkinson's disease pathology. nih.gov The ability of these compounds to protect against oxidative stress-induced cell death suggests a potential therapeutic avenue. nih.gov In silico studies have also been conducted on pyrazolone (B3327878) derivatives, screening them against multiple protein targets implicated in the pathogenesis of PD, including monoamine oxidase-B (MAO-B) and proteins involved in apoptosis. nih.gov
A key pathological hallmark of PD is the formation of toxic α-synuclein aggregates. While direct studies on this compound derivatives inhibiting α-synuclein aggregation are limited, research on structurally related compounds is informative. Phenolic acids, for instance, have been shown to be potent inhibitors of α-synuclein fibrillation. wikipedia.org One study found that gallic acid could not only prevent the formation of α-synuclein fibrils but also disaggregate pre-existing ones. wikipedia.org More recently, arylpyrazolethiazole derivatives have been developed as potential imaging agents for detecting α-synuclein aggregates in the brain, which could be crucial for the diagnosis of PD and other synucleinopathies. researchgate.net This indicates that the pyrazole scaffold can be tailored to interact with α-synuclein, suggesting a potential role for its derivatives in both therapeutic and diagnostic applications for Parkinson's disease. researchgate.net
Enzyme Inhibition Studies
Derivatives of this compound have been extensively studied as inhibitors of various enzymes, demonstrating their versatility as a scaffold for drug design.
Protein Kinase Inhibition (e.g., EGFR, FGFR, IR, VEGFR, CDK, GSK, Src/Abl kinases)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The pyrazole scaffold is a privileged structure in the development of kinase inhibitors. dovepress.com
Aurora Kinase Inhibition: Several pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer therapy. For example, compound 7d , a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative, potently inhibited both Aurora-A and Aurora-B in cellular assays. Another compound, 14f , also showed potent dual inhibition of Aurora-A and Aurora-B. The optimization of a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives led to the identification of 9d as a potent inhibitor of Aurora kinases with a favorable antitumor profile.
Other Kinase Inhibition: The inhibitory activity of pyrazole derivatives extends to a wide range of other kinases. The pyrazole scaffold has been incorporated into inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression. The pyrazole ring is also a key feature in crizotinib, a known inhibitor of ALK and ROS1 tyrosine kinases. Furthermore, molecular modeling studies have explored pyrazole derivatives as potential inhibitors for RET kinase, another important target in cancer therapy. The pyrazole hinge binding moiety is recognized as a privileged scaffold for designing inhibitors that target the ATP-binding site of numerous kinases.
Table 2: Selected this compound Derivatives as Protein Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ / GI₅₀ | Reference |
| 7d | Aurora-A (p-T288) | 0.040 µM | |
| Aurora-B (p-HH3) | 0.330 µM | ||
| 14f | Aurora-A | 0.017 µM | |
| Aurora-B | 0.031 µM | ||
| 9d | Aurora kinases | Potent inhibitor | |
| HCT-116 cells | GI₅₀ = 0.032 µM | ||
| P-6 | Aurora-A kinase | IC₅₀ = 0.11 µM | |
| HCT 116 cells | IC₅₀ = 0.37 µM | ||
| Compound 4 | CDK2/cyclin A2 | GI₅₀ = 3.81 µM (full panel) |
Prostaglandin (B15479496) D Synthase Inhibition
Prostaglandin D2 (PGD2) is an important lipid mediator involved in inflammatory processes, particularly in allergic responses like asthma. It is synthesized from prostaglandin H2 by the enzyme prostaglandin D synthase (PGDS). While direct inhibition of PGDS by this compound derivatives is not extensively documented in the available literature, research has focused on a closely related target within the PGD2 pathway.
Studies have identified 2-(1H-Pyrazol-4-yl)acetic acid derivatives as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). CRTh2 is a high-affinity receptor for PGD2, and blocking this receptor is a key therapeutic strategy for mitigating PGD2-mediated inflammation. High-throughput screening led to the discovery of the pyrazole-4-acetic acid substructure as a foundation for developing CRTh2 antagonists, with subsequent optimization yielding compounds with low nanomolar inhibitory activity. For example, a compound from this class, referred to as CRTh2 antagonist 1 , showed an IC₅₀ of 89 nM. nih.gov
Therefore, while these pyrazole derivatives may not directly inhibit the synthesis of PGD2, they effectively block its biological effects by acting as antagonists at its receptor, representing a significant therapeutic potential in inflammatory and allergic diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The inhibition of PTP1B is a promising strategy to enhance insulin sensitivity. nih.govmdpi.com Research has explored various pyrazole derivatives as potential PTP1B inhibitors. nih.govmdpi.com
A study on a series of N-phenylpyrazole-glycyrrhetinic acid derivatives demonstrated their potent inhibitory activity against PTP1B. These compounds, which fuse an N-phenylpyrazole moiety to the A-ring of glycyrrhetinic acid, exhibited IC₅₀ values ranging from 2.5 to 10.1 µM. nih.gov The trifluoromethyl derivative of indole-GA was particularly potent, with an IC₅₀ of 2.5 µM, surpassing the positive controls ursolic acid (IC₅₀ = 5.6 µM) and suramin (B1662206) (IC₅₀ = 4.1 µM). nih.gov This particular derivative was found to be a non-competitive inhibitor of PTP1B. nih.gov The study suggested that bulky hydrophobic groups attached to the N-phenylpyrazole–GA derivatives had a positive impact on their potency. nih.gov
Table 1: PTP1B Inhibitory Activity of N-phenylpyrazole-GA Derivatives
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |
| 5a | H | 6.8 |
| 5b | 4'-CH₃ | 6.2 |
| 5c | 4'-OCH₃ | 6.2 |
| 5d | 4'-Cl | 10.1 |
| 5e | 4'-Br | 7.5 |
| 5f | 4'-CF₃ | 3.9 |
| Ursolic Acid | - | 5.6 |
| Suramin | - | 4.1 |
This table is interactive. You can sort and filter the data.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma and as diuretics. manchester.ac.uk
A series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). manchester.ac.ukajchem-a.com The compounds displayed significant inhibitory activity, with Kᵢ values in the nanomolar range. manchester.ac.ukajchem-a.com For instance, the Kᵢ values for hCA I ranged from 316.7 ± 9.6 to 533.1 ± 187.8 nM, and for hCA II, they were between 412.5 ± 115.4 and 624.6 ± 168.2 nM. manchester.ac.ukajchem-a.com In comparison, the reference drug acetazolamide (B1664987) had Kᵢ values of 278.8 ± 44.3 nM for hCA I and 293.4 ± 46.4 nM for hCA II. manchester.ac.ukajchem-a.com
Another study investigated pyrazole carboxamide derivatives and found that they also exhibited inhibitory effects on hCA I and hCA II. nih.gov
Table 2: Carbonic Anhydrase I and II Inhibition by Pyrazoline Derivatives
| Compound | Substituent (R) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 9 | H | 469.3 ± 104.5 | 589.3 ± 144.2 |
| 10 | CH₃ | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 11 | OCH₃ | 434.5 ± 78.4 | 545.2 ± 132.7 |
| 12 | Cl | 387.4 ± 65.3 | 498.7 ± 101.9 |
| 13 | F | 345.8 ± 54.1 | 456.1 ± 98.5 |
| 14 | Br | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 15 | NO₂ | 498.2 ± 112.8 | 601.3 ± 155.6 |
| 16 | N(CH₃)₂ | 412.6 ± 88.9 | 512.8 ± 121.3 |
| Acetazolamide | - | 278.8 ± 44.3 | 293.4 ± 46.4 |
This table is interactive. You can sort and filter the data.
Reverse Transcriptase Inhibition (e.g., HIV-1)
The reverse transcriptase (RT) of the human immunodeficiency virus type 1 (HIV-1) is a crucial enzyme for viral replication and a primary target for antiretroviral therapy. nih.gov Pyrazole derivatives have been investigated as potential HIV-1 RT inhibitors. nih.gov
In one study, a series of pyrrolyl–pyrazole carboxylic acids were developed as non-diketo acid inhibitors of the HIV-1 RT-associated RNase H activity. nih.gov The oxyphenylpyrrolyl–pyrazole derivatives, in particular, showed promising inhibitory activities in the low micromolar to submicromolar range. nih.gov The most potent compound in this series, 11b, had an IC₅₀ of 0.27 µM for RNase H inhibition. nih.gov These compounds exhibited selectivity for RNase H over integrase. nih.gov
Table 3: Inhibition of HIV-1 RT-associated RNase H by Pyrrolyl-Pyrazole Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| 6a | p-F-Bn | H | H | >50 |
| 6h | p-F-Bn | Ph | H | 1.8 |
| 10a | H | H | OPh | 2.5 |
| 10b | H | H | O(p-F-Ph) | 1.2 |
| 11b | H | H | O(p-tBu-Ph) | 0.27 |
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Arylamine N-acetyltransferase (NAT) Inhibition
Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. nih.gov The development of NAT inhibitors is of interest for potential therapeutic applications.
A study focused on the synthesis and inhibitory activity of 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic arylamine N-acetyltransferase enzymes. nih.govmanchester.ac.uk This research was based on a hit compound identified from a high-throughput screen that was found to inhibit the growth of Mycobacterium tuberculosis. manchester.ac.uk The study established structure-activity relationships for these pyrazole derivatives as NAT inhibitors. nih.govmanchester.ac.uk
Antidiabetic Activity
The potential of pyrazole derivatives in the management of diabetes has been explored through various mechanisms, including the inhibition of PTP1B as mentioned earlier, which plays a crucial role in insulin signaling. nih.govnih.gov
In addition to PTP1B inhibition, direct antidiabetic effects have been observed. A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced diabetic model. mdpi.com Several compounds from this series demonstrated a significant reduction in blood glucose levels. For example, compounds with 3-bromo-4-nitrophenyl, 4-chlorophenyl, 4-bromophenyl, and 4-methoxyphenyl (B3050149) substitutions at the 5-position of the pyrazole ring showed prominent antidiabetic activity. mdpi.com
Table 4: Antidiabetic Activity of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole Derivatives
| Compound | R | % Reduction in Blood Glucose |
| 4b | 3-bromo-4-nitrophenyl | 68.2 |
| 4g | 4-chlorophenyl | 65.4 |
| 4h | 4-bromophenyl | 67.1 |
| 4i | 4-hydroxyphenyl | 58.9 |
| 4j | 4-methoxyphenyl | 69.5 |
| Glibenclamide | - | 72.3 |
This table is interactive. You can sort and filter the data.
Antiviral Activity (e.g., Hepatitis C Virus Replication, HIV)
The antiviral potential of pyrazole derivatives extends beyond HIV-1 reverse transcriptase inhibition. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their antiviral activity against a broad panel of viruses. nih.gov While these specific derivatives did not show activity against HIV-1, several compounds demonstrated activity against Dengue virus (DENV) replication. nih.gov Specifically, the N-phenyl derivatives showed an effect on DENV, but replacing the phenyl ring at the N1 position with a phenylsulfonyl group eliminated this activity. nih.gov
The activity against HIV is primarily linked to the inhibition of reverse transcriptase, as detailed in section 4.6.5. nih.gov The development of pyrazole-based compounds as selective inhibitors of the RNase H function of HIV-1 RT represents a promising approach for new anti-HIV agents. nih.gov
Diuretic Activity
The diuretic activity of certain pyrazole derivatives is closely linked to their ability to inhibit carbonic anhydrase (CA). As discussed in section 4.6.4, CA inhibitors are a class of diuretics. manchester.ac.uk By inhibiting CA in the renal tubules, these compounds can increase the excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.
The 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives, which showed potent inhibition of hCA I and hCA II, are therefore expected to possess diuretic properties. manchester.ac.ukajchem-a.com Research has specifically aimed to develop benzene (B151609) sulphonamide derivatives incorporating pyrazole rings as potential diuretic agents by targeting human carbonic anhydrase.
Other Reported Biological Activities (e.g., Antiallergic, Antileishmanial, Anthelmintic, Anticonvulsant, Cannabinoid Activity, Herbicidal, Antiproliferative)
Beyond the primary pharmacological applications, derivatives of the pyrazole scaffold, including those related to this compound, have been investigated for a wide array of other biological effects. These explorations have revealed potential activities ranging from combating allergies and parasitic infections to applications in neuroscience, agriculture, and oncology.
Antiallergic Activity
The search for novel antiallergic agents has led to the investigation of pyrazole derivatives. High-throughput screening has successfully identified the pyrazole-4-acetic acid substructure as a foundation for developing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). nih.gov The CRTh2 receptor is a key player in the inflammatory cascade associated with allergic conditions like asthma and allergic rhinitis. Antagonizing this receptor can inhibit the function of eosinophils and Th2 lymphocytes, mitigating the allergic response. Optimization of these pyrazole-4-acetic acid compounds has yielded potent, low nanomolar inhibitors, underscoring their potential in allergy treatment. nih.gov The well-known second-generation antihistamine, Cetirizine, while being a piperazine derivative, functions as a potent H1-receptor antagonist to treat various allergic symptoms. nih.gov
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have highlighted the potential of pyrazole derivatives as effective antileishmanial agents. globalresearchonline.net Research has demonstrated that specific series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and their 5-amino analogues exhibit in vitro activity against various Leishmania species, including L. amazonensis, L. braziliensis, and L. infantum. nih.gov Six compounds from this series were particularly active against L. amazonensis promastigotes, with IC₅₀ values between 15 and 60 µM. nih.gov One promising derivative, compound 5d , not only showed potent in vitro results but also demonstrated in vivo efficacy by inhibiting the progression of cutaneous lesions in mice infected with L. amazonensis. nih.gov Other pyrazole derivatives, such as (E)-3-(3-phenyl-1-p-tolyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one and diethyl-1H-pyrazole-3,5-dicarboxylate, have also been identified as having significant antileishmanial properties. globalresearchonline.net
| Compound/Derivative Class | Activity | Key Findings |
| 1-Aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles | Antileishmanial | Active against L. amazonensis, L. braziliensis, L. infantum. nih.gov |
| Compound 5d (a 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole) | Antileishmanial | IC₅₀ values of 15-60 µM against L. amazonensis; inhibited lesion progression in vivo. nih.gov |
| (E)-3-(3-phenyl-1-p-tolyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one | Antileishmanial | Exhibited the highest activity in its series with an IC₅₀ of 0.08 µg/mL against L. aethiopica. globalresearchonline.net |
Anthelmintic Activity
Helminth infections in humans and livestock pose a significant global health and economic challenge. Research into novel anthelmintic agents has identified pyrazole derivatives as a promising chemical class. ijprajournal.com A phenotypic screen against the parasitic nematode Haemonchus contortus identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent anthelmintics. nih.gov Subsequent medicinal chemistry optimization led to the development of analogues that inhibit the development of the fourth larval (L4) stage of H. contortus at sub-nanomolar potencies. nih.gov Notably, these compounds displayed strong selectivity for the parasite when tested against a human cell line. nih.gov Another study synthesized a novel series of 1H-pyrazole derivatives and evaluated their activity against earthworms, using Albendazole as a standard. Several synthesized compounds, particularly 4d and 4f , were found to be potent anthelmintics. ijprajournal.com
| Derivative Class | Activity | Key Findings |
| 1-Methyl-1H-pyrazole-5-carboxamides | Anthelmintic | Potent inhibition of H. contortus L4 larval stage development at sub-nanomolar levels. nih.gov |
| Synthesized 1H-pyrazole derivatives (e.g., 4d, 4f) | Anthelmintic | Showed potent activity against earthworms, comparable to the standard drug Albendazole. ijprajournal.com |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have been explored for their potential as anticonvulsant drugs, which act to suppress the excessive neuronal firing that underlies seizures. nih.govwikipedia.org Studies have demonstrated that novel substituted pyrazoles possess significant anticonvulsive activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) mouse models. nih.gov One of the most potent compounds from a studied series, designated 7h , also showed a lack of behavioral alteration and a considerable CNS depressant effect. nih.gov This compound was also found to reduce levels of oxidative stress and inflammation, suggesting multiple mechanisms of action. nih.gov
| Derivative Class | Activity | Key Findings |
| Substituted Pyrazoles | Anticonvulsant | Showed significant activity in MES and scPTZ seizure models. nih.gov |
| Compound 7h | Anticonvulsant | Identified as a highly potent anticonvulsant with CNS depressant and anti-inflammatory effects. nih.gov |
Cannabinoid Activity
The pyrazole scaffold is central to a well-known class of cannabinoid receptor ligands. The endocannabinoid system, particularly the CB1 and CB2 receptors, is a target for treating numerous conditions, including pain, obesity, and inflammation. mdpi.combohrium.com The prototypical CB1 receptor antagonist/inverse agonist, Rimonabant, is a pyrazole-based derivative. This has spurred the development of many related compounds, including tricyclic pyrazole derivatives designed as rigid analogues of Rimonabant. mdpi.com These efforts have yielded compounds with high affinity and selectivity for either CB1 or CB2 receptors. mdpi.comacs.org For instance, structure-activity relationship (SAR) studies of pyrazole derivatives revealed that substitutions at the 1, 3, and 5-positions of the pyrazole ring are crucial for potent and selective CB1 antagonistic activity. nih.gov Some of these derivatives have shown potential in treating neuropathic pain and obesity. mdpi.commdpi.com
| Derivative Class | Activity | Target | Key Findings |
| Biarylpyrazoles (Rimonabant analogues) | Antagonist | CB1 Receptor | Modifications led to potent and selective CB1 antagonists. acs.orgnih.gov |
| Tricyclic Pyrazole-based Compounds | Antagonist/Agonist | CB1/CB2 Receptors | Designed as rigid analogues, showing high affinity and selectivity for either CB1 or CB2. mdpi.combohrium.com |
| 4,5-Dihydrobenzo-oxa-cycloheptapyrazoles | Antagonist/Partial Agonist | CB1 Receptor | Derivatives showed potent CB1 receptor binding and potential for treating obesity. mdpi.com |
Herbicidal Activity
| Derivative Class | Activity | Key Findings |
| Phenylpyridine-containing Pyrazoles | Herbicidal | Moderate post-emergence activity against Digitaria sanguinalis and Abutilon theophrasti. researchgate.netnih.gov |
| Substituted Pyrazole Isothiocyanates | Herbicidal | Good activity against Echinochloa crusgalli, Cyperus iria, and others. mdpi.com |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Herbicidal | Exhibited better post-emergence herbicidal effect than picloram (B1677784). mdpi.com |
Antiproliferative Activity
The pyrazole nucleus is a key structural component in many compounds investigated for their antiproliferative and anticancer properties. nih.govmdpi.com Derivatives have been shown to inhibit the growth of numerous cancer cell lines, including those from the colon, breast, lung, and kidney. nih.govnih.gov For example, a pyrazole derivative, compound 1 , was synthesized as a combretastatin (B1194345) A-4 (CA-4) analogue and showed antiproliferative activity with an IC₅₀ value of 8.4 nM against a colon adenocarcinoma cell line by inhibiting tubulin polymerization. najah.edu In other studies, new series of pyrazole-4-sulfonamide derivatives were synthesized and tested for in vitro antiproliferative activity against U937 cells, with several compounds demonstrating efficacy. Additionally, a series of 5-phenyl-1H-pyrazol derivatives were designed as potential BRAFV600E inhibitors, with compound 5c showing potent inhibitory activity (IC₅₀ = 0.19 µM) and high antiproliferative effects against melanoma cell lines.
| Derivative Class | Activity | Mechanism/Target | Key Findings |
| CA-4 Analogue (Compound 1) | Antiproliferative | Tubulin Polymerization Inhibitor | IC₅₀ of 8.4 nM against colon-26 adenocarcinoma cell line. najah.edu |
| Pyrazole-4-sulfonamides | Antiproliferative | Not specified | Active against U937 (lymphoma) cells. |
| 5-Phenyl-1H-pyrazol derivatives (Compound 5c) | Antiproliferative | BRAFV600E Inhibitor | IC₅₀ of 0.19 µM against BRAFV600E; active against WM266.4 and A375 melanoma cells. |
Mechanism of Action Studies for 1 Phenyl 1h Pyrazol 4 Yl Acetic Acid and Its Derivatives
Molecular Target Identification and Validation
The biological activity of pyrazole (B372694) derivatives is rooted in their interaction with specific molecular targets. High-throughput screening and subsequent optimization studies have identified several key proteins and enzymes whose functions are modulated by these compounds.
Identified molecular targets include:
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase involved in inflammatory signaling pathways. nih.gov A series of N-(1H-pyrazol-4-yl)carboxamides, which are derivatives of the core pyrazole structure, have been developed as potent and selective inhibitors of IRAK4. nih.gov
Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2): The pyrazole-4-acetic acid substructure has been identified as an antagonist for the CRTh2 receptor, a key player in allergic inflammation. nih.gov
G protein-gated inwardly-rectifying potassium (GIRK) channels: A novel series of 1H-pyrazolo-5-yl-2-phenylacetamides have been identified as potent activators of GIRK1/2 potassium channels, which are important in regulating neuronal excitability. nih.gov
Cyclooxygenase-2 (COX-2): Certain pyrazole derivatives exhibit inhibitory effects on COX-2, an enzyme involved in inflammation and pain signaling. mdpi.com For instance, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been shown to suppress cyclooxygenase-2.
P2X7 Receptor: High-throughput screening identified (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X7 receptor, an ion channel involved in inflammation and immune responses. researchgate.net
Meprin α and Meprin β: Pyrazole-based compounds have been developed as inhibitors of these zinc-metalloproteinases, which are involved in tissue remodeling and inflammation. nih.gov
Phosphodiesterase 4 (PDE4): Molecular docking studies have investigated pyrazole-linked pyran hybrids as inhibitors of PDE4, an enzyme that regulates intracellular signaling. ekb.eg
Table 1: Identified Molecular Targets for (1-phenyl-1H-pyrazol-4-yl)acetic Acid Derivatives
| Derivative Class | Molecular Target | Effect |
|---|---|---|
| N-(1H-pyrazol-4-yl)carboxamides | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Inhibition nih.gov |
| Pyrazole-4-acetic acids | CRTh2 Receptor | Antagonism nih.gov |
| 1H-pyrazolo-5-yl-2-phenylacetamides | GIRK1/2 Potassium Channels | Activation nih.gov |
| 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | Cyclooxygenase-2 (COX-2) | Inhibition |
| (1H-pyrazol-4-yl)acetamides | P2X7 Receptor | Antagonism researchgate.net |
| Pyrazole-based hydroxamic acids | Meprin α and Meprin β | Inhibition nih.gov |
| Pyrazole-linked pyran hybrids | Phosphodiesterase 4 (PDE4) | Inhibition ekb.eg |
Cellular Pathway Modulation
By interacting with their molecular targets, derivatives of this compound can modulate key cellular signaling cascades.
EGFR/PI3K/AKT/mTOR Signaling Cascade: A study on novel pyrazolyl-s-triazine derivatives demonstrated their ability to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway in triple-negative breast cancer cells. nih.govresearchgate.net Compounds 7d and 7f, in particular, showed potent inhibitory activity against EGFR and led to a reduction in the levels of PI3K, AKT, and mTOR. nih.gov This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
IL-1R and TLR Signaling: As potent inhibitors of IRAK4, N-(1H-pyrazol-4-yl)carboxamide derivatives play a critical role in modulating signaling from the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLR). nih.gov IRAK4 is an essential component of these pathways, which are fundamental to the innate immune response and the production of inflammatory cytokines. nih.gov
Binding Interactions with Receptors and Enzymes
Molecular docking and structural analysis studies have provided insights into the specific binding interactions between pyrazole derivatives and their target proteins. These interactions are crucial for the potency and selectivity of the compounds.
Meprin α and β: Docking studies of pyrazole-based inhibitors with meprin α and β have revealed key interactions. The pyrazole core can engage in π–π interactions with tyrosine residues (specifically Y¹⁸⁷) in the S1-subpocket of the enzyme's active site. nih.gov The orientation of different substituents on the pyrazole ring can influence binding; for example, phenyl moieties can interact with lipophilic subpockets, while acidic groups like carboxyphenyl can increase inhibition, particularly for meprin β, by interacting with arginine residues. nih.gov
Phosphodiesterase 4 (PDE4): To investigate their mode of action, novel pyrazole-linked pyran hybrids were subjected to molecular docking against the PDE4 enzyme. ekb.eg This computational approach helps to predict the binding conformation and interactions of the inhibitor within the enzyme's active site. One of the synthesized compounds, compound 6, exhibited the lowest binding energy (-10.8 kcal/mol), suggesting a strong and favorable interaction with the target. ekb.eg
Cannabinoid Receptors: In the context of cannabinoid receptor affinity, a derivative, 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, was found to form hydrogen bonds with specific residues in the receptor, which contributes to its high affinity and inverse agonist activity.
Table 2: Docking Study Results for Pyrazole Derivatives
| Derivative | Target Enzyme | Key Finding |
|---|---|---|
| Pyrazole-based hydroxamic acids | Meprin α / Meprin β | π–π interactions between the pyrazole core and Y¹⁸⁷ in the active site. nih.gov |
| Pyrazole-linked pyran hybrid (Compound 6) | Phosphodiesterase 4 (PDE4) | Exhibited the lowest binding energy (-10.8 kcal/mol), indicating strong affinity. ekb.eg |
Impact on Ion Channels (e.g., Voltage-Gated Sodium and Calcium Channels)
The influence of pyrazole derivatives extends to the modulation of ion channel activity. While information on the direct impact of this compound on voltage-gated sodium and calcium channels is limited in the provided context, research on its derivatives has shown clear effects on potassium channels.
G protein-gated inwardly-rectifying potassium (GIRK) channels: A series of 1H-pyrazolo-5-yl-2-phenylacetamides have been developed as novel activators of GIRK1/2 channels. nih.gov These channels are key effectors in G protein-coupled receptor signaling pathways and play a significant role in regulating cellular excitability in the brain. nih.gov The developed compounds displayed nanomolar potency as GIRK1/2 activators, demonstrating that the pyrazole scaffold can be utilized to effectively modulate the function of this class of ion channels. nih.gov
Receptor Antagonism (e.g., Opioid Receptors, Serotonin (B10506) Receptors)
Several derivatives of this compound function as receptor antagonists, blocking the action of endogenous ligands and thereby modulating physiological responses.
P2X7 Receptor: A series of (1H-pyrazol-4-yl)acetamides were identified and optimized as potent antagonists of the P2X7 receptor. researchgate.net The P2X7 receptor is an ATP-gated ion channel that is heavily involved in initiating and sustaining inflammatory responses. The study identified compound 32 as a particularly potent antagonist with favorable properties. researchgate.net
CRTh2 Receptor: The pyrazole-4-acetic acid substructure is a key feature of compounds that act as antagonists of the CRTh2 receptor. nih.gov High-throughput screening initially identified this scaffold, and subsequent optimization led to the discovery of low nanomolar inhibitors of this receptor, which is important in the pathophysiology of allergic diseases like asthma. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Impact of Substituent Effects on Biological Activity
The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic pyrazole ring and its associated phenyl group. researchgate.net The substitution pattern plays a critical role in determining the chemical and biological properties of the molecule. researchgate.net Modifications can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets. researchgate.net
Research on various pyrazole derivatives has demonstrated clear SAR trends:
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), has been shown to significantly influence the antimicrobial activity of pyrazolyl–thiazole (B1198619) derivatives. rsc.org For instance, compounds featuring these substituents exhibited substantial activity against bacteria like B. subtilis. rsc.org Conversely, derivatives with electron-donating groups on an attached aromatic ring showed reduced inhibitory effects in some studies. mdpi.com For certain anti-inflammatory pyrazole analogs, the addition of a fluorine atom to the phenyl ring was linked to antinociceptive effects. nih.gov
Position of Substituents: The location of substituents on the pyrazole ring is a key determinant of activity. The most common substitution sites are the carbon atoms at positions 3, 4, and 5, and the nitrogen atom at position 1. researchgate.net In a series of pyrazole derivatives evaluated for anti-inflammatory activity, analogs with a benzotiophenyl group and a carboxylic acid function showed potent COX-2 inhibition. nih.gov
Steric Factors: The size and shape of substituents can impact how a molecule fits into the binding site of a target protein. researchgate.net For example, in a study of pyrazolo[4,3-c]pyridines, the introduction of a methoxynaphthalene group improved binding within a key pocket of the target protein. acs.org The addition of a bulky adamantyl residue to a 1,5-diaryl pyrazole was found to elicit high anti-inflammatory activity. nih.gov
The following table summarizes the observed effects of different substituents on the biological activities of various pyrazole-based compounds.
| Substituent Type | Position | Observed Biological Effect | Compound Class Studied |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br, -F) | Phenyl ring attached to pyrazole | Enhanced antimicrobial activity. rsc.org | Pyrazolyl–thiazole derivatives |
| Electron-Donating Groups | Aromatic ring | Reduced inhibitory effects. mdpi.com | Pyrazole derivatives |
| Fluorine | para, meta, and ortho positions of phenyl ring | Demonstrated antinociceptive effects. nih.gov | Phenyl-pyrazole analogs |
| Benzotiophenyl and Carboxylic Acid | Pyrazole ring | Potent dual COX-2/5-LOX inhibition. nih.gov | Pyrazole analogs |
| Adamantyl Residue | Pyrazole ring | High anti-inflammatory activity. nih.gov | 1,5-diaryl pyrazole |
Identification of Key Pharmacophores and Structural Motifs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the (1-phenyl-1H-pyrazol-4-yl)acetic acid family, specific structural motifs are recognized as essential for their biological function.
The pyrazole-4-acetic acid substructure itself has been identified as a key pharmacophore for CRTh2 receptor antagonists through high-throughput screening. nih.gov The pyrazole nucleus is a versatile scaffold found in numerous therapeutic agents, including the anti-inflammatory drug Celecoxib and the antipsychotic CDPPB, highlighting its pharmacological importance. nih.gov The pyrazole ring and its associated moieties can modulate the activity of various central and peripheral targets. nih.gov
Pharmacophore modeling of related pyrazole compounds has identified more detailed features crucial for activity. For instance, a five-point pharmacophore model developed for a pyrazoloquinazoline class of Polo-like kinase-1 (PLK-1) inhibitors consisted of: researchgate.net
One hydrogen-bond donor (D)
Two hydrophobic features (H)
One positively-charged feature (P)
One aromatic ring feature (R)
This DHHPR model illustrates the specific arrangement of chemical functionalities required for potent inhibition. researchgate.net Molecular docking studies further illuminate these interactions. In one study, the phenyl residue of a pyrazolo[4,3-c]pyridine inhibitor was found to occupy a specific tryptophan pocket on the target protein, while another aromatic part of the molecule was positioned in a phenylalanine pocket, demonstrating a precise lock-and-key fit defined by the pharmacophore. acs.org The hybridization of the pyrazole core with other heterocyclic rings like thiazole is another strategy used to create novel pharmacophores with enhanced antitumor properties. nih.gov
2D-QSAR Methodologies for Activity Prediction
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 2D structural descriptors. nih.govacs.org These models are valuable for predicting the activity of novel, unsynthesized compounds and for understanding which physicochemical properties are most influential.
For pyrazole derivatives, several 2D-QSAR models have been developed to predict activities such as EGFR kinase inhibition and acetylcholinesterase inhibition. nih.gov The common methodologies employed include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity (dependent variable) to a set of molecular descriptors (independent variables). acs.org Stepwise MLR (SW-MLR) is a variant that systematically adds or removes descriptors to find the most statistically significant model. nih.gov
Partial Least Squares (PLS): PLS is another linear regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govacs.org
Genetic Algorithm (GA): Genetic algorithms are often used in conjunction with MLR (GA-MLR) to select the most relevant subset of descriptors from a large pool, thereby building more robust and predictive QSAR models. nih.govshd-pub.org.rs
The descriptors selected in these models represent various physicochemical properties of the molecules. A statistically robust 2D-QSAR model for pyrazole-like acetylcholinesterase inhibitors highlighted the importance of descriptors related to molecular volume and the number of multiple bonds. shd-pub.org.rs In another study on pyrazole-thiazolinone derivatives, the electrostatic field was found to have the highest correlation with EGFR kinase inhibitory activity. nih.gov
The following table summarizes key aspects of 2D-QSAR studies performed on pyrazole derivatives.
| 2D-QSAR Method | Biological Target | Significant Descriptor Types | Reference |
| Stepwise Multiple Linear Regression (SW-MLR) & Partial Least-Squares (PLS) | Epidermal Growth Factor Receptor (EGFR) Kinase | Not specified, but nine descriptors were used to build the model. nih.gov | nih.govacs.org |
| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Acetylcholinesterase (AChE) | Molecular volume, number of multiple bonds, atom-centered fragments. | shd-pub.org.rs |
| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Epidermal Growth Factor Receptor (EGFR) Kinase | Electrostatic field descriptors showed the highest correlation. nih.gov | nih.gov |
Computational Chemistry and in Silico Approaches in Research on 1 Phenyl 1h Pyrazol 4 Yl Acetic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a ligand to the active site of a target protein, providing critical insights into the molecular basis of its biological activity.
While specific docking studies for (1-phenyl-1H-pyrazol-4-yl)acetic acid are not extensively detailed in the available literature, research on closely related pyrazole (B372694) derivatives highlights the utility of this approach. For instance, docking studies on pyrazole derivatives have been instrumental in identifying potential inhibitors for a range of protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in cancer and other hyperproliferative disorders. nih.gov In these studies, pyrazole compounds were docked into the binding pockets of targets like VEGFR-2, Aurora A, and CDK2. nih.gov The results often reveal that these derivatives fit deeply within the binding region, forming key hydrogen bonds and other non-covalent interactions, which are crucial for their inhibitory action. nih.gov
In a notable study, pyrazole-4-acetic acid derivatives were identified as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), a target for inflammatory conditions like asthma. nih.gov Molecular docking of these compounds into the CRTh2 receptor model helped to understand the structure-activity relationship (SAR), revealing that specific substitutions on the pyrazole and phenyl rings were critical for potent antagonism. nih.gov For example, the acetic acid moiety is often crucial for anchoring the ligand within the binding site through interactions with key amino acid residues.
Similarly, docking studies of pyrazole-chalcone hybrids against the colchicine-binding site of tubulin have been used to explore their potential as anticancer agents. semanticscholar.org These computational analyses provide a rational basis for the observed biological activities and guide the design of new analogs with improved potency. semanticscholar.org The binding energies and interaction patterns obtained from these studies are valuable for prioritizing compounds for synthesis and biological evaluation. nih.govijpbs.com
| Compound Type | Target Protein | Key Interacting Residues (Example) | Binding Energy (kcal/mol, Representative) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiadiazole Derivative | VEGFR-2 | Cys919, Asp1046 | -10.09 | nih.gov |
| Pyridine-Pyran-Pyrazole Hybrid | COX-2 | Arg513, Tyr385 | -10.9 | nih.gov |
| Pyrazole-Chalcone Conjugate | Tubulin (Colchicine site) | Asn249, Ala250 | -7.5 | semanticscholar.org |
| Pyrazolyl-thiazole derivative | C. albicans sterol 14-α demethylase | Not Specified | -9.44 | researchgate.net |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
For pyrazole derivatives, including those with a this compound scaffold, in silico ADME studies have generally predicted favorable drug-like properties. Many pyrazole-based compounds are predicted to have good oral bioavailability, a crucial factor for orally administered drugs. nih.govnih.gov Computational tools often assess compliance with Lipinski's "rule of five," which provides a guideline for drug-likeness.
A study on pyrazole Schiff bases included in silico ADME prediction, which indicated that the synthesized compounds possessed acceptable pharmacokinetic profiles. researchgate.net Similarly, research on pyrazole-containing β-amino carbonyls as potential treatments for type 2 diabetes involved molecular docking and ADME predictions, which showed excellent interaction with the target enzyme and favorable ADME properties for the most promising compounds. researchgate.net
| Parameter | Predicted Value/Range | Significance |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Good absorption and diffusion |
| LogP (Octanol/water partition coefficient) | < 5 | Optimal lipophilicity for membrane permeability |
| Hydrogen Bond Donors | < 5 | Contributes to good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Contributes to good membrane permeability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good oral bioavailability |
Bioactivity Prediction (e.g., PASS Prediction)
Computational tools can predict the biological activity spectrum of a compound based on its structure. Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities with probabilities for a given molecule. While specific PASS prediction data for this compound was not found in the searched literature, the general approach is to identify potential therapeutic applications and off-target effects early in the drug discovery process.
In silico bioactivity evaluations of pyrazole derivatives have suggested a broad range of potential therapeutic applications. semanticscholar.org Depending on the substitutions on the pyrazole ring and the phenyl group, these compounds have been computationally predicted and experimentally validated to possess anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. chemmethod.comorientjchem.orgresearchgate.net For example, pyrazole derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes. chemmethod.com Computational studies, including bioactivity predictions, play a key role in identifying these potential applications. semanticscholar.org
Lead Compound Optimization through Computational Modeling
Once a "hit" or "lead" compound with some desired biological activity is identified, computational modeling becomes crucial for its optimization into a drug candidate with improved potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, often involves iterative cycles of computational design, chemical synthesis, and biological testing.
The this compound scaffold can serve as a starting point for such optimization efforts. For example, in a study aimed at developing new antibiotics, pyrazole compounds were used as a starting point for optimization. nih.gov Computational modeling was used to guide the modification of different parts of the pyrazole scaffold to enhance synergistic activity with existing antibiotics against resistant bacteria. nih.gov
Future Perspectives and Research Directions
Development of Novel Therapeutic Agents
The inherent versatility of the pyrazole (B372694) scaffold allows for structural modifications that can lead to potent and selective therapeutic agents. nbinno.com Researchers are actively exploring derivatives of the (1-phenyl-1H-pyrazol-4-yl)acetic acid backbone to develop novel drugs for a multitude of diseases. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govnih.gov
The design of new therapeutic agents often involves modifying the substituents on the pyrazole ring and the phenyl group of the parent compound. These modifications aim to optimize interactions with specific biological targets, thereby enhancing efficacy and selectivity. nih.govnih.gov For instance, in the realm of oncology, numerous pyrazole derivatives have been synthesized and evaluated for their ability to inhibit tumor growth by targeting various proteins crucial for cancer cell survival and proliferation, such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.govnih.gov The development of pyrazole-based kinase inhibitors, in particular, has become a significant area of research, with several approved drugs like ibrutinib, ruxolitinib, and axitinib (B1684631) validating the potential of this scaffold. nih.govresearchgate.net
The exploration of pyrazole derivatives extends to neurodegenerative diseases, pain management, and infectious diseases. researchgate.netfrontiersin.org For example, certain analogs have shown potential as monoamine oxidase B (MAO-B) inhibitors for neuroprotective applications and as modulators of opioid receptors and acid-sensing ion channels for antinociceptive effects. nih.govfrontiersin.org The continued synthesis and screening of novel analogs of this compound are expected to yield next-generation medicines with improved therapeutic profiles. researchgate.net
Table 1: Examples of Approved Pyrazole-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application | Target/Mechanism of Action |
| Celecoxib | Anti-inflammatory, Arthritis | Selective COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction, Pulmonary Hypertension | PDE5 Inhibitor |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 Inhibitor |
| Axitinib | Renal Cell Carcinoma | VEGFR Inhibitor |
| Ibrutinib | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Lenacapavir | HIV | HIV-1 Capsid Inhibitor |
| Pirtobrutinib | Mantle Cell Lymphoma | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| This table presents a selection of drugs containing a pyrazole moiety, highlighting the diverse therapeutic areas where this scaffold has proven successful. nih.govingentaconnect.commdpi.com |
Addressing Drug Resistance Challenges
A significant challenge in modern medicine is the emergence of drug resistance in both cancer chemotherapy and antimicrobial treatments. nbinno.com The pyrazole scaffold offers a promising platform for designing compounds that can circumvent or overcome these resistance mechanisms.
In oncology, certain indenopyrazole derivatives have been shown to be effective against multidrug-resistant (MDR) tumor cells. mdpi.com These compounds can inhibit tubulin polymerization, a mechanism similar to some established anticancer drugs, but they retain activity in cells that have developed resistance to other agents like vincristine. mdpi.com Similarly, pyrazole-based compounds are being investigated for their ability to inhibit targets that are upregulated in resistant cancers. nih.govmdpi.com
In the context of infectious diseases, the need for new antibiotics to combat resistant bacterial strains is critical. nbinno.com Pyrazole derivatives have demonstrated potent antibacterial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Research has shown that specific trifluoromethyl phenyl-substituted pyrazole derivatives are effective not only at inhibiting the growth of these resistant bacteria but also at eradicating their biofilms. nih.gov The structural versatility of this compound provides a foundation for creating novel antibiotics that could act via new mechanisms, thereby addressing the urgent threat of antimicrobial resistance.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in the pharmaceutical industry. nih.govfrontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. frontiersin.org The pyrazole ring is an ideal scaffold for FBDD due to its small size, rigid structure, and the well-defined vectors at which substituents can be added to "grow" the fragment into a more potent, drug-like molecule. nih.gov
The pyrazole moiety can engage in specific, high-quality interactions with protein targets. For example, a pyrazole fragment was identified to bind to H-PGDS, a target for inflammatory conditions, through a key hydrogen bond donor-acceptor interaction within a lipophilic pocket—an unexpected but highly valuable finding. nih.gov This demonstrates the ability of pyrazole fragments to uncover novel binding modes that can be exploited for drug design.
The core structure of this compound itself can be considered a fragment that combines two key chemical motifs: a polar heterocycle and an aromatic ring. nih.gov Its acetic acid side chain provides a clear vector for chemical elaboration. Starting with such a fragment, medicinal chemists can systematically build complexity, optimizing binding affinity and pharmacokinetic properties to develop highly customized and effective drug candidates. nih.gov The success of FBDD in producing clinical candidates and approved drugs underscores the potential of this approach for developing novel therapeutics based on the pyrazole scaffold. nih.gov
Translational Research and Preclinical Development Potential
A significant number of pyrazole derivatives are currently in various stages of preclinical development for treating a range of diseases. nih.gov The journey from a promising compound in the lab to a clinically approved drug involves rigorous translational research, including extensive in vitro and in vivo testing.
Preclinical studies on pyrazole derivatives have demonstrated their potential. For instance, a novel c-MET inhibitor featuring a pyrazole core showed effective tumor growth inhibition in c-MET dependent tumor models, along with good oral pharmacokinetic properties and an acceptable preclinical safety profile, leading to its evaluation in a Phase I clinical trial. nih.gov In other studies, indenopyrazole analogues demonstrated potency in non-small cell lung cancer xenograft models without causing obvious side effects. mdpi.com
The compound 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, a derivative sharing the core phenyl-pyrazole structure, has been evaluated in preclinical models for central nervous system activity, where it showed anxiolytic-like effects. nih.gov These examples highlight that compounds derived from the this compound framework have a strong potential for successful preclinical development. Future research will focus on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify candidates with the optimal characteristics for advancing into human clinical trials. nih.gov
Emerging Research Areas for Pyrazole-Based Compounds
While the application of pyrazole derivatives in established fields like oncology and inflammation is well-documented, emerging research continues to uncover new therapeutic possibilities and applications. nih.govmdpi.com The unique chemical and photophysical properties of the pyrazole ring are being leveraged in novel ways. mdpi.com
One emerging area is the development of pyrazole-based compounds for neuroprotection. researchgate.net Researchers are investigating pyrazole scaffolds for their potential to treat neurodegenerative diseases by targeting enzymes and pathways involved in neuronal damage. researchgate.net Another novel application is in the development of chemical sensors. Pyrazole derivatives with conjugation properties can exhibit unique photophysical characteristics, making them suitable for detecting specific ions or molecules. mdpi.com
Furthermore, the pyrazole scaffold is being explored for its utility in treating rare diseases and conditions with high unmet medical needs. researchgate.net The ability to fine-tune the structure of pyrazole derivatives allows for the design of highly selective agents targeting niche biological pathways. As our understanding of disease biology deepens, the adaptability of the this compound scaffold will enable its application in an expanding range of therapeutic contexts, solidifying the role of pyrazoles as a truly privileged and forward-looking structure in medicinal chemistry. nih.govresearchgate.net
Q & A
Basic Questions
Q. What are the established synthetic routes for (1-phenyl-1H-pyrazol-4-yl)acetic acid and its derivatives?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form pyrazole-4-carboxylate intermediates, followed by basic hydrolysis to yield the carboxylic acid derivative .
- Decarboxylative Coupling : Use Ru-catalyzed reactions (e.g., Ru(dtbbpy)₃₂) with haloacetates or other electrophiles in mixed solvents (DCE/HFIP). Purify via flash chromatography (e.g., 20–60% isopropyl acetate in heptane) to achieve yields up to 86% .
- Functionalization : React the acetic acid moiety with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to synthesize amide or ester derivatives .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR/IR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR absorption bands for carboxylic acid (≈1700 cm⁻¹) .
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Parameters like bond lengths (C–O ≈ 1.21 Å) and angles validate geometry .
- Theoretical Calculations : Perform DFT studies (e.g., B3LYP/6-311++G(d,p)) to compare experimental and computed vibrational spectra or electrostatic potentials .
Advanced Research Questions
Q. How can researchers optimize low yields in decarboxylative N-alkylation reactions involving this compound?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd complexes) for efficiency. For example, Ru(dtbbpy)₃₂ improves radical-mediated decarboxylation .
- Solvent Optimization : Use polar aprotic mixtures (e.g., DCE/HFIP 2:1) to stabilize intermediates and enhance reaction rates .
- Stoichiometry Adjustments : Increase equivalents of coupling partners (e.g., 3.0 equiv. of ethyl 4-pyrazolecarboxylate) to drive equilibrium .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for pyrazole-acetic acid derivatives?
- Methodology :
- Tautomerism Analysis : Investigate keto-enol tautomerism via variable-temperature NMR or computational modeling to explain shifts in spectral data .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unhydrolyzed esters) that may skew results .
- Cross-Validation : Compare experimental X-ray data (e.g., torsion angles) with DFT-optimized structures to identify discrepancies .
Q. How can the acetic acid moiety be functionalized to enhance biological activity in drug discovery?
- Methodology :
- Amidation/Estherification : Synthesize hydrazide or amide derivatives (e.g., 2-((Z)-5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid) via coupling with hydrazines or amines under reflux .
- SAR Studies : Modify substituents on the pyrazole ring (e.g., halogenation at the 3-position) and test antimicrobial activity using MIC assays against S. aureus or E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
